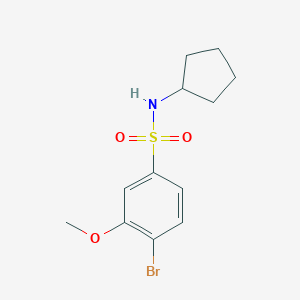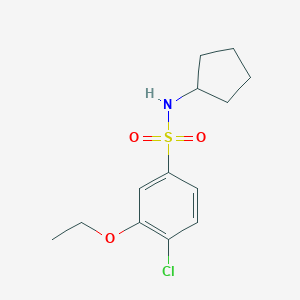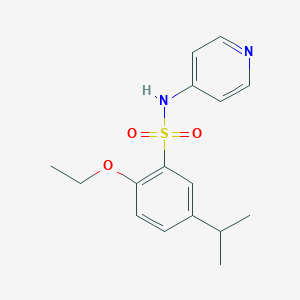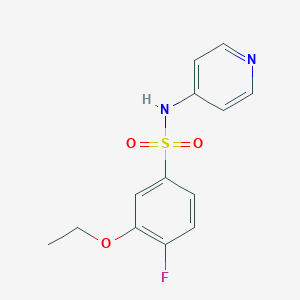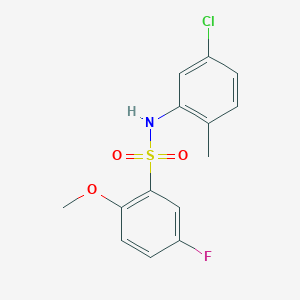
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide, also known as BDBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BDBS is a sulfonamide derivative that contains two bromine atoms and a benzodioxole ring, which makes it a unique and interesting compound for research purposes.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and cell division. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide a potential candidate for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide and its derivatives, which could lead to the development of new drugs for cancer and Alzheimer's disease. Additionally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide as an antifungal and antibacterial agent warrants further investigation.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
|---|---|
分子式 |
C14H11Br2NO4S |
分子量 |
449.1 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dibromobenzenesulfonamide |
InChI |
InChI=1S/C14H11Br2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 |
InChIキー |
XICRUFDSMPQMHT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278994.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
